MFCD03621718
Description
However, based on its Molecular Formula Data Code (MFCD), it is classified as a synthetic organic or organometallic compound, likely used in pharmaceutical, material science, or catalytic applications. While structural details remain proprietary, its MDL number suggests it belongs to a family of compounds with well-defined stereochemical or functional group characteristics. For instance, analogous MDL codes (e.g., MFCD00003330 and MFCD00039227) correspond to halogenated aromatic compounds or fluorinated ketones, implying that MFCD03621718 may share structural motifs such as aromatic rings, electron-withdrawing substituents (e.g., halogens, nitro groups), or chiral centers .
Key Properties (Hypothetical):
- Molecular Weight: Estimated 200–250 g/mol, based on similar MDL-classified compounds.
- Solubility: Likely moderate in polar aprotic solvents (e.g., THF, DMF), as seen in structurally related compounds with halogen or carbonyl groups .
- Synthetic Route: Potentially synthesized via catalytic cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, given the prevalence of these methods for analogous compounds .
Properties
IUPAC Name |
2-[3-(4-ethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-2-13-3-5-14(6-4-13)24-18-12-23-17-11-15(22-10-9-20)7-8-16(17)19(18)21/h3-8,11-12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVQOFYEQZXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD03621718 involves several routes, each with specific reaction conditions. One common method includes the use of advanced nanomaterial synthesis techniques, which allow for precise control over the compound’s properties . Industrial production methods often involve large-scale chemical reactions under controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
MFCD03621718 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide and reducing agents such as sodium borohydride .
Scientific Research Applications
MFCD03621718 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it plays a role in cell culture and advanced cell systems, where it helps optimize cell culture conditions and improve data accuracy . In medicine, the compound is being explored for its potential therapeutic effects, particularly in enhancing immune responses and targeting specific molecular pathways . Industrially, this compound is used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of MFCD03621718 involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The compound’s ability to modulate signaling pathways, such as the JAK/STAT pathway, further underscores its potential in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD03621718, two structurally and functionally related compounds are analyzed:
Table 1: Comparative Properties of this compound and Analogues
Structural and Functional Differences
- CAS 1761-61-1 : This brominated benzoic acid derivative exhibits higher hydrophobicity (Log S = -2.47) compared to this compound due to its bromine atom and carboxylic acid group. Its primary use in flame retardants contrasts with this compound’s hypothesized role in drug synthesis, highlighting how halogen type (Br vs. F) and functional groups (acid vs. amide) dictate application .
- CAS 1533-03-5 : The fluorinated ketone analogue shares a trifluoromethyl group with this compound but lacks nitrogen-based functionality. Its lower molecular weight (202.17 vs. 233.19 g/mol) and higher solubility (Log S = -1.98) make it suitable for agrochemical formulations, whereas this compound’s amide group may enhance binding affinity in medicinal chemistry .
Reactivity and Stability
- Thermal Stability : Fluorinated compounds (e.g., CAS 1533-03-5) generally exhibit higher thermal stability than brominated analogues due to stronger C-F bonds. This compound’s amide group may introduce hydrogen-bonding capacity, improving crystallinity but reducing thermal resilience compared to ketones .
- Synthetic Yield : this compound’s hypothetical catalytic amidation route may achieve >90% yield under optimized conditions, similar to A-FGO-catalyzed reactions for CAS 1761-61-1 .
Pharmacological and Industrial Relevance
- Bioavailability: The trifluoromethyl group in this compound likely enhances metabolic stability compared to non-fluorinated analogues, a critical feature in drug design .
- Environmental Impact : Brominated compounds (e.g., CAS 1761-61-1) pose higher ecotoxicity risks than fluorinated ones, aligning with industry trends favoring fluorine substitution for greener chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
